molecular formula C13H13FN2O3S B226331 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B226331
M. Wt: 296.32 g/mol
InChI Key: STOAGHJDVPPWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPB belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antifungal agents. FMPB has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX through the formation of a covalent bond with the enzyme's active site. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of pH in cancer cells. 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been found to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, antibacterial activity, and the potential for use as a fluorescent probe for the detection of zinc ions. 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been found to exhibit low toxicity in vitro, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its potent inhibitory activity against carbonic anhydrase IX, making it a potential candidate for the development of anticancer drugs. 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide also exhibits antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, including the development of new anticancer drugs based on its inhibitory activity against carbonic anhydrase IX. 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could also be further studied for its potential as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, the antibacterial activity of 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be further explored for the development of new antibiotics. Further research could also be conducted to improve the solubility of 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in water, making it easier to use in experiments.

Synthesis Methods

5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 3-pyridinemethanol in the presence of a base, such as triethylamine. The resulting product can be purified through column chromatography to obtain pure 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. Other methods of synthesis include the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 3-pyridinemethanamine or 3-pyridinemethanethiol.

Scientific Research Applications

5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various cancers, including renal cell carcinoma. 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been studied for its potential as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

Product Name

5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O3S/c1-19-12-5-4-11(14)7-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3

InChI Key

STOAGHJDVPPWFS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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